1-N-ethyl-4-methylbenzene-1,2-diamine
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Overview
Description
1-N-ethyl-4-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvent Interactions
Research on the solvent interactions of similar compounds, such as 4-methylbenzene-1,3-diamine, with various solvents (water, ethanol, propan-1-ol, and butan-1-ol) has provided insights into solute-solvent and solute-solute interactions. Studies have measured densities and viscosities to interpret these interactions, highlighting the importance of understanding the behavior of such compounds in different environments for applications in chemistry and material science (Zhu et al., 2014).
Chemical Synthesis
1-N-ethyl-4-methylbenzene-1,2-diamine and its derivatives are pivotal in the synthesis of complex molecules. For instance, the synthesis of 3,6-dimethoxybenzene-1,2-diamine from ortho- and para-dinitro derivatives demonstrates the compound's role in creating building blocks for further chemical synthesis, such as imidazobenzo(hydro)quinones, which are crucial for various chemical and pharmaceutical applications (Besset & Morin, 2009).
Material Science
In material science, derivatives of this compound have been used to create advanced materials. For example, polyimides containing azomethine linkages have been synthesized using substituted aromatic diamines, which are relevant for the development of processable high-performance engineering plastics. These materials are characterized by their solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Iqbal et al., 2015).
Corrosion Inhibition
The compound and its related structures have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Novel synthesized compounds based on similar aromatic diamines have shown significant corrosion inhibition efficiency, highlighting the potential of this compound derivatives in protecting metals from corrosion, which is vital for extending the lifespan of metal components in industrial settings (Singh & Quraishi, 2016).
Mechanism of Action
The mechanism of action for such compounds typically involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . These codes represent various health and safety hazards, including harm if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-N-ethyl-4-methylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHASWEPWWAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.